molecular formula C24H48O B14652524 2-Decyl-2-dodecyloxirane CAS No. 51690-96-1

2-Decyl-2-dodecyloxirane

Cat. No.: B14652524
CAS No.: 51690-96-1
M. Wt: 352.6 g/mol
InChI Key: WQSFCYTUEJANTC-UHFFFAOYSA-N
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Description

2-Decyl-2-dodecyloxirane, also known as 2-Dodecyloxirane, is an organic compound with the molecular formula C14H28O. It is a type of epoxide, which is a cyclic ether with a three-membered ring. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decyl-2-dodecyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 1-dodecene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. Catalysts such as titanium silicalite-1 (TS-1) can be used in the presence of hydrogen peroxide to achieve epoxidation of long-chain alkenes .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-2-dodecyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Decyl-2-dodecyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 2-Decyl-2-dodecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form more complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxydodecane
  • 1,2-Epoxytetradecane
  • 1,2-Epoxyoctane

Uniqueness

2-Decyl-2-dodecyloxirane is unique due to its specific chain length and the position of the epoxide ring. This gives it distinct reactivity and properties compared to other epoxides with different chain lengths or ring positions .

Properties

CAS No.

51690-96-1

Molecular Formula

C24H48O

Molecular Weight

352.6 g/mol

IUPAC Name

2-decyl-2-dodecyloxirane

InChI

InChI=1S/C24H48O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25-24)21-19-17-15-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

WQSFCYTUEJANTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(CO1)CCCCCCCCCC

Origin of Product

United States

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